5-(Methylsulfonyl)pyridine-2,3-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pyridine-2,3-diamine typically involves the reaction of pyridine-2,3-diamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Methylsulfonyl)pyridine-2,3-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their activity . Additionally, the methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,3-diamine: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
5-(Methylthio)pyridine-2,3-diamine: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Methylsulfonyl)pyridine-2,3-diamine is unique due to the presence of both amino groups and a methylsulfonyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-methylsulfonylpyridine-2,3-diamine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9) |
InChI Key |
FCYZOXJFSCMFEH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(N=C1)N)N |
Origin of Product |
United States |
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